Conformational Energy Landscape Inversion vs. Oxygen Analog
Replacing the ring oxygen of isochroman with sulfur to give isothiochroman fundamentally inverts the conformational energy ordering. DFT calculations at multiple levels of theory (B3LYP, M06-2X, ωB97X-D, MP2, CCSD) with augmented cc-pVDZ basis sets demonstrate that in isochroman (IC), the twisted conformer is the global minimum and the bent conformer is a transition state lying 1100 ± 100 cm⁻¹ higher. In isothiochroman (ITC), by contrast, the bent form possesses the lowest energy and the twisted conformer lies only 80 ± 20 cm⁻¹ above it—a near-degeneracy that predicts an interesting interplay of intermolecular interactions in condensed phases . This has direct implications for receptor binding: the two conformers present distinct spatial arrangements of the aromatic ring and heterocycle that could differentially engage protein binding pockets.
IC: twisted global min, bent +1100±100 cm⁻¹
| Evidence Dimension | Conformational energy difference between twisted and bent conformers (cm⁻¹) |
|---|---|
| Target Compound Data | Isothiochroman (ITC): bent conformer is global minimum; twisted conformer lies 80 ± 20 cm⁻¹ higher |
| Comparator Or Baseline | Isochroman (IC, oxygen analog): twisted conformer is global minimum; bent conformer is a transition state lying 1100 ± 100 cm⁻¹ higher |
| Quantified Difference | Energy ordering inverted; energy gap reduced from ~1100 cm⁻¹ (IC) to ~80 cm⁻¹ (ITC)—approximately a 14-fold compression of the conformational energy gap |
| Conditions | DFT (B3LYP, M06-2X, ωB97X-D) and ab initio (MP2, CCSD) calculations with 6-311G++(2d,3p) and augmented cc-pVDZ basis sets; gas-phase potential energy surfaces |
Why This Matters
Procurement of the correct sulfur-containing scaffold is critical because the near-degenerate conformational landscape of isothiochroman—absent in the oxygen analog—may enable context-dependent conformational selection at biological targets, a property that cannot be replicated by the isochroman series.
- [1] Middya AI, et al. How does the conformational landscape change on replacement in tetralin? A computational investigation with oxygen, sulfur, and selenium. J Mol Model. 2025;31(8):207. doi:10.1007/s00894-025-06432-6. PMID: 40650784. View Source
